Ethyl 2,5-Divinyloxazole-4-carboxylate
Description
Ethyl 2,5-divinyloxazole-4-carboxylate is a heterocyclic compound featuring an oxazole core substituted with two vinyl groups at positions 2 and 5 and an ethyl ester at position 4. Oxazole derivatives are valued in organic synthesis and medicinal chemistry due to their electronic properties and versatility in forming bioactive molecules.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
ethyl 2,5-bis(ethenyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-4-7-9(10(12)13-6-3)11-8(5-2)14-7/h4-5H,1-2,6H2,3H3 |
InChI Key |
MNLTZMRYYQUEKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C=C)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,5-Divinyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5-Divinyloxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of saturated oxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the vinyl groups or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Ethyl 2,5-Divinyloxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl 2,5-Divinyloxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Differences and Implications
- Heterocycle Core: The target compound’s oxazole ring (oxygen atom) contrasts with thiazole analogs (sulfur atom).
- Substituents: Vinyl vs. In contrast, chloro substituents (e.g., in Ethyl 5-chlorothiazole-4-carboxylate) are electron-withdrawing, favoring nucleophilic displacement or cross-coupling reactions . Amino Groups: Methyl 2-amino-5-chlorothiazole-4-carboxylate includes an amino group, enabling hydrogen bonding and altering solubility or biological targeting compared to non-polar vinyl groups .
Physicochemical Properties
- Lipophilicity : Ethyl esters (e.g., Ethyl 5-chlorothiazole-4-carboxylate) are more lipophilic than methyl esters (e.g., Methyl 5-chlorothiazole-4-carboxylate), impacting membrane permeability in drug candidates .
- Acid/Base Behavior : The carboxylic acid derivative (2,5-Dichlorothiazole-4-carboxylic acid) exhibits acidity (pKa ~3–4), whereas esterified analogs are neutral, affecting solubility and formulation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
